N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes dimethylamino, phenyl, furan, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine and a suitable catalyst.
Attachment of the phenyl and furan groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
- **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H27N3O3/c1-18-7-10-21(14-19(18)2)25-15-24(27-32-25)26(30)29(17-23-6-5-13-31-23)16-20-8-11-22(12-9-20)28(3)4/h5-15H,16-17H2,1-4H3 |
InChI Key |
UBMJIEUQSICECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4)C |
Origin of Product |
United States |
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